methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14654855
InChI: InChI=1S/C12H11ClN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3
SMILES:
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14654855

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name methyl 1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11ClN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3
Standard InChI Key LWSDSPYIXWHFBR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Cl

Introduction

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound featuring a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and potential biological activities.

Synthesis and Preparation

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation and substitution reactions. For example, the synthesis of similar pyrazole compounds may involve the reaction of a pyrazole ring with chlorobenzyl derivatives in the presence of a suitable catalyst.

Biological Activities and Applications

Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. While specific data on methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is limited, compounds with similar structures have shown promising results in these areas.

Research Findings and Future Directions

Research on pyrazole derivatives is ongoing, with a focus on optimizing their biological activities and exploring new applications. Studies typically involve structure-activity relationship (SAR) analyses to identify key structural features that enhance biological efficacy.

Data Table: Comparison of Related Pyrazole Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activities
Methyl 1H-pyrazole-4-carboxylateC5H6N2O2Simple pyrazole structureBasic biological studies
Methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylateC16H18ClN3O4S2Chlorobenzyl and thiomorpholinosulfonyl groupsPotential pharmaceutical applications
Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylateC13H10ClF3N2O2Trifluoromethyl and chlorobenzyl groupsAnti-inflammatory and potential agrochemical uses

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